8-(Benzyloxy)octanoic Acid

Descripción

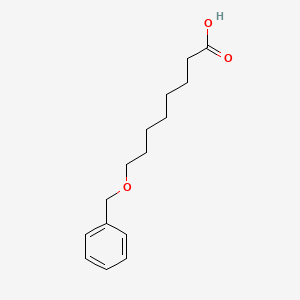

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H22O3 |

|---|---|

Peso molecular |

250.33 g/mol |

Nombre IUPAC |

8-phenylmethoxyoctanoic acid |

InChI |

InChI=1S/C15H22O3/c16-15(17)11-7-2-1-3-8-12-18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,16,17) |

Clave InChI |

TTYCQDVFEBNDFP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COCCCCCCCC(=O)O |

Origen del producto |

United States |

Chemical Reactivity, Derivatization, and Mechanistic Studies

Functional Group Reactivity of 8-(Benzyloxy)octanoic Acid

This compound possesses three distinct regions susceptible to chemical transformation: the carboxylic acid head, the benzyl (B1604629) ether terminus, and the intervening saturated alkyl chain. The reactivity of each of these functional groups can be exploited to generate a variety of derivatives.

The carboxylic acid moiety is typically the most reactive site for derivatization under a wide range of conditions.

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water is known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process is a fundamental transformation for this compound. youtube.com To drive the reaction toward the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comyoutube.com The mechanism involves an initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 8-(benzyloxy)octanoate |

| This compound | Ethanol | TsOH | Ethyl 8-(benzyloxy)octanoate |

Amidation: The formation of an amide from this compound requires reacting the carboxylic acid with a primary or secondary amine. Direct thermal amidation is possible but often requires high temperatures and results in the formation of water as a byproduct, which must be removed to favor amide formation. mdpi.com More commonly, the carboxylic acid is "activated" to facilitate the reaction under milder conditions. Reagents such as N-ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward's reagent K) can activate carboxylates to form amide bonds. nih.gov The reaction mechanism in such cases often involves the formation of a highly reactive intermediate, like an enol ester, which is then susceptible to nucleophilic attack by the amine. nih.gov This process concludes with the formation of the amide and the release of an inactive byproduct. nih.gov

Table 2: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 | Activating Agent/Conditions | Product |

| This compound | Ethylamine | EDC | N-Ethyl-8-(benzyloxy)octanamide |

| This compound | Benzylamine | Thermal, water removal | N-Benzyl-8-(benzyloxy)octanamide |

Reduction: The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. Carboxylic acid reductase (CAR) enzymes have been shown to catalyze the reduction of carboxylic acids to their corresponding aldehydes. researchgate.net For instance, studies on the model substrate octanoic acid demonstrate its conversion to octanal. researchgate.net A subsequent over-reduction to the primary alcohol can also occur. researchgate.net Chemically, strong reducing agents are required to reduce carboxylic acids. Lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are commonly used to reduce carboxylic acids directly to primary alcohols. This would convert this compound to 8-(benzyloxy)octan-1-ol.

Table 3: Reduction Reactions of the Carboxylic Acid Group

| Starting Material | Reagent/Catalyst | Product | Product Type |

| This compound | Carboxylic Acid Reductase | 8-(Benzyloxy)octanal | Aldehyde |

| This compound | LiAlH₄ then H₂O | 8-(Benzyloxy)octan-1-ol | Primary Alcohol |

The benzyloxy group is a benzyl ether, which is frequently employed as a protecting group for alcohols because of its stability under many reaction conditions and its relatively easy removal.

Deprotection by Hydrogenolysis: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net For this compound, this transformation would cleave the C-O bond of the ether, yielding 8-hydroxyoctanoic acid and toluene (B28343) as a byproduct. The reaction is generally clean and high-yielding. Studies have shown that using CO₂-expanded methanol or compressed CO₂/water can serve as green reaction media for the hydrogenolysis of benzylic compounds, potentially enhancing reaction rates by decreasing mass transfer resistance and increasing hydrogen solubility. researchgate.net

While the alkyl chain is generally unreactive, specific biological or chemical processes can induce transformations.

β-Oxidation: In biological systems, long-chain fatty acids are metabolized via β-oxidation. Studies on derivatives of octanoic acid have identified products resulting from the loss of two and four methylene (B1212753) groups, which is characteristic of the β-oxidation pathway. nih.gov This metabolic process shortens the alkyl chain by a two-carbon unit in each cycle. It is therefore plausible that this compound could undergo similar enzymatic degradation along its alkyl chain. Investigations into the metabolism of octanoic (C8) and decanoic (C10) acids show that they are catabolized via β-oxidation, though at different rates. nih.gov

Synthesis of Advanced Derivatives and Analogues for Research Purposes

The protected carboxylic acid, this compound, serves as a versatile building block in organic synthesis for the creation of more complex molecules. Its bifunctional nature, possessing a terminal carboxylic acid and a benzyl-protected hydroxyl group, allows for a wide range of chemical modifications.

Structure-Directed Synthesis of Modified this compound Analogues

The strategic modification of the this compound structure has been instrumental in the synthesis of complex natural products and their analogues. A notable example is the stereoselective synthesis of (-)-1-tetrahydropyrenophorol, a macrodiolide with significant biological properties. In this multi-step synthesis, a modified analogue, (4S,7S)-4-(benzyloxy)-7-(tert-butyldimethylsilyloxy)octanoic acid, serves as a crucial intermediate. The synthesis begins with the regioselective ring-opening of a chiral epoxide, followed by a series of transformations including asymmetric dihydroxylation and silylation to introduce the necessary stereocenters and protecting groups, ultimately leading to the desired octanoic acid derivative. This meticulously planned sequence highlights a structure-directed approach, where each modification is designed to achieve a specific stereochemical outcome.

Further illustrating the derivatization of this scaffold, researchers have synthesized analogues by modifying both the alkyl chain and the aromatic protecting group. For instance, ethyl 8-[4-(benzyloxy)phenoxy]octanoate has been prepared through the esterification of 8-[4-(benzyloxy)phenoxy]octanoic acid. This introduces a phenoxy linkage, expanding the structural diversity of the molecule. Additionally, the synthesis of 2-amino-8-benzyloxy-8-oxo-octanoic acid demonstrates the introduction of an amino group at the α-position of the carboxylic acid, creating an amino acid derivative with the benzyloxyoctanoyl backbone.

The reactivity of the carboxylic acid moiety is central to the synthesis of these derivatives. Conversion of the carboxylic acid to a more reactive species, such as an acyl chloride (e.g., 8-(benzyloxy)octanoyl chloride), is a common strategy to facilitate the formation of esters and amides. This can be achieved by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride.

Table 1: Examples of Modified this compound Analogues

| Compound Name | Structural Modification | Synthetic Application |

| (4S,7S)-4-(Benzyloxy)-7-(tert-butyldimethylsilyloxy)octanoic acid | Introduction of hydroxyl and silyl (B83357) protecting groups on the alkyl chain | Intermediate in the total synthesis of (-)-1-tetrahydropyrenophorol |

| Ethyl 8-[4-(benzyloxy)phenoxy]octanoate | Addition of a phenoxy group to the benzyloxy moiety and esterification | Research chemical for studies involving enzyme inhibition and receptor binding |

| 2-Amino-8-benzyloxy-8-oxo-octanoic acid | Introduction of an amino group at the C-2 position | Building block for peptide synthesis or as a standalone bioactive molecule |

Exploration of Novel Chemical Scaffolds Incorporating the Benzyloxyoctanoic Acid Moiety

The incorporation of the this compound moiety into novel chemical scaffolds is an area of growing interest, aiming to create hybrid molecules with unique properties. While direct examples of complex scaffold formation starting from this compound are not extensively documented in readily available literature, the principles of organic synthesis allow for its use in constructing diverse molecular architectures.

One potential application is in the synthesis of heterocyclic compounds. The carboxylic acid function can be utilized in reactions to form rings, such as oxadiazoles, thiazoles, or pyrazoles, by reacting with appropriate bifunctional reagents. For example, condensation of this compound with a hydrazine (B178648) derivative could lead to the formation of a pyrazolidinone ring, a scaffold present in many biologically active compounds.

Furthermore, the benzyloxyoctanoic acid moiety can be attached to existing scaffolds to modify their physicochemical properties, such as lipophilicity, which can be crucial for their biological activity and pharmacokinetic profiles. For instance, it could be coupled to a core heterocyclic structure via an amide or ester linkage. This approach is common in medicinal chemistry for lead optimization.

While the direct synthesis of novel scaffolds from this compound is an area ripe for further exploration, the synthesis of related ω-functionalized octanoic acids provides a proof of concept. For example, 8-hydroxyoctanoic acid is a known intermediate in the synthesis of biologically active 2-imidazolyloxyalkanoic acids. This demonstrates how a functionalized octanoic acid can be a key component in the construction of more complex heterocyclic systems. The benzyloxy protecting group in this compound offers a strategic advantage in such syntheses, as it can be removed at a later stage to reveal a reactive hydroxyl group for further functionalization or cyclization reactions.

Table 2: Potential Novel Scaffolds from this compound

| Scaffold Type | Synthetic Strategy | Potential Application |

| Pyrazolidinone | Condensation of 8-(benzyloxy)octanoyl hydrazide with a ketone or aldehyde | Development of new therapeutic agents |

| Oxadiazole | Cyclization of an 8-(benzyloxy)octanoyl hydrazide with a carboxylic acid derivative | Creation of novel materials or bioactive molecules |

| Macrocycles | Intramolecular cyclization of a suitably functionalized this compound derivative | Synthesis of natural product analogues and host-guest chemistry |

This compound: A Multifunctional Molecule in Synthesis and Materials Science

This compound is a bifunctional organic compound featuring a C8 linear alkyl chain, a terminal carboxylic acid group, and a benzyl ether (benzyloxy) group at the opposing end. This unique structure, combining a reactive acid handle, a long aliphatic spacer, and a stable, yet removable, protecting group for a terminal alcohol, makes it a valuable and versatile building block in various fields of chemical science. This article explores its applications in organic synthesis and its emerging role in materials science.

Biochemical and Molecular Biological Investigations

Modulation of Cellular Pathways and Processes in Model Systems (Non-Clinical)

There is no published research investigating the specific metabolic pathway perturbations caused by 8-(Benzyloxy)octanoic Acid in microbial or cell culture models.

In contrast, the metabolic effects of unmodified medium-chain fatty acids (MCFAs) like octanoic acid (C8) and decanoic acid (C10) have been studied in various cell models. For example, in the U87MG glioblastoma cell line, octanoic acid was found to primarily affect mitochondrial metabolism, leading to an increase in ketone body production frontiersin.orgresearchgate.netnih.gov. Conversely, decanoic acid predominantly influenced cytosolic pathways, stimulating fatty acid synthesis frontiersin.orgresearchgate.netnih.gov. These differential effects highlight the specificity of cellular responses to fatty acids of varying chain lengths. Another study using the HepG2 hepatoma cell line showed that while octanoic acid did not induce significant lipid accumulation, it did cause a decrease in mitochondrial membrane potential, suggesting that prolonged exposure could be problematic mdpi.com.

Specific molecular mechanisms of bioactivity for this compound in isolated biological systems have not been elucidated in the available literature.

The bioactivity of the parent compound, octanoic acid, has been explored in various contexts. It is known to be a precursor for the synthesis of lipoic acid, an essential cofactor for several enzyme systems taylorandfrancis.com. Octanoic acid also plays a role in the acylation of the hormone ghrelin, a process essential for its orexigenic (appetite-stimulating) activity nih.gov. Furthermore, octanoic acid has demonstrated antibacterial and anti-inflammatory properties and has been investigated for its potential to eradicate bacterial biofilms nih.govnih.gov.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure and purity of 8-(Benzyloxy)octanoic acid. By examining the interaction of molecules with electromagnetic radiation, these methods provide detailed information on the chemical environment, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. While standard one-dimensional (1D) ¹H and ¹³C NMR are used for initial characterization, advanced NMR techniques offer deeper understanding. magritek.comaocs.orgpsecommunity.org For this compound, these methods can confirm the connectivity of the octanoic acid chain to the benzyl (B1604629) group via an ether linkage.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish atomic connectivity. magritek.com

COSY spectra would reveal proton-proton couplings within the octanoic acid backbone and the benzyl group.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the this compound structure. magritek.com

HMBC identifies longer-range couplings (2-3 bonds) between protons and carbons, which is critical for confirming the connection between the benzylic protons and the oxygen-bearing carbon of the octanoic acid chain. magritek.com

Solid-State NMR (SSNMR): This technique provides information about the structure and dynamics of molecules in the solid phase. mdpi.com For fatty acid derivatives, SSNMR can elucidate details about molecular packing and conformation. ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments can yield high-resolution spectra of solid this compound, offering insights into its crystalline form and the mobility of different parts of the molecule, such as the flexible alkyl chain versus the more rigid aromatic ring. mdpi.com

Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates NMR signals based on the diffusion coefficient of molecules in solution. magritek.com This technique can be used to analyze the purity of a sample, as molecules of different sizes will diffuse at different rates. For this compound, a DOSY experiment would show all proton signals aligned horizontally, confirming they belong to a single molecular entity. Any impurities would appear at different diffusion coefficients, providing a powerful tool for purity assessment without chromatographic separation. magritek.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on structurally similar compounds. Actual values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D-NMR Correlations (HMBC) |

|---|---|---|---|

| Carboxyl (C1) | ~12.0 (s, 1H) | ~180.0 | C1 to H2, H3 |

| C2 | ~2.35 (t, 2H) | ~34.0 | C2 to H1, H3, H4 |

| C3 | ~1.63 (p, 2H) | ~25.0 | C3 to H2, H4, H5 |

| C4-C6 | ~1.30 (m, 6H) | ~29.0 | - |

| C7 | ~1.58 (p, 2H) | ~26.0 | C7 to H6, H8 |

| C8 | ~3.45 (t, 2H) | ~70.0 | C8 to H7, Benzylic H |

| Benzylic CH₂ | ~4.50 (s, 2H) | ~73.0 | Benzylic C to H8, Aromatic H |

| Aromatic C (Quaternary) | - | ~138.0 | Aromatic C to Benzylic H |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds in complex mixtures. mdpi.com For this compound, techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (ToF) or Orbitrap mass analyzers are commonly used.

In metabolite profiling studies, HRMS can detect and identify this compound and its metabolic products in biological samples with high sensitivity and specificity. mdpi.com The accurate mass measurement allows for the confident differentiation of compounds with very similar nominal masses.

Fragmentation analysis (MS/MS) is crucial for structural confirmation. cam.ac.uk By inducing fragmentation of the protonated or deprotonated molecular ion, a characteristic pattern of product ions is generated. For this compound, key fragmentations would include:

Loss of the benzyl group: A prominent fragmentation pathway would involve the cleavage of the benzylic C-O bond, resulting in a characteristic tropylium (B1234903) ion at m/z 91.

Alpha-cleavage: Cleavage adjacent to the carbonyl group is a common fragmentation for carboxylic acids. youtube.com

McLafferty rearrangement: If sterically feasible, this rearrangement can occur in carboxylic acids, leading to a neutral loss. youtube.com

Chain fragmentation: Sequential loss of CH₂ units from the alkyl chain can also be observed. youtube.com

Table 2: Predicted Key Mass Fragments of this compound in ESI-MS/MS

| Ion Type | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| [M+H]⁺ | 251.1642 | 91.0542 | C₈H₁₆O₃ | Cleavage of benzyl group |

| [M-H]⁻ | 249.1496 | 231.1390 | H₂O | Loss of water from carboxylate |

| [M-H]⁻ | 249.1496 | 107.0491 | C₈H₁₄O | Cleavage yielding benzyloxide anion |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.comrsc.org These techniques are particularly useful for monitoring the progress of chemical reactions in real-time. nih.govmdpi.com

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a common technique for analyzing liquid and solid samples. The IR spectrum of this compound would be dominated by several key absorption bands:

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

A strong C=O stretching band around 1710 cm⁻¹, indicative of the carboxylic acid carbonyl group. spectroscopyonline.com

C-O stretching bands for the ether and carboxylic acid functionalities between 1000-1300 cm⁻¹. spectroscopyonline.com

Aromatic C-H and C=C stretching bands.

During the synthesis of this compound, for instance, in the benzylation of 8-hydroxyoctanoic acid, IR spectroscopy can monitor the disappearance of the broad alcohol O-H stretch and the appearance of the characteristic benzyl ether bands.

Raman Spectroscopy: Raman spectroscopy is highly complementary to IR, being particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com It is well-suited for reaction monitoring, even in aqueous media, due to the weak Raman scattering of water. biospec.net For this compound, key Raman signals would include the aromatic ring breathing modes and C-H stretching vibrations. In a reaction mixture, the distinct spectral signatures of reactants, intermediates, and products can be tracked to determine reaction kinetics and endpoints. nih.gov

Chromatographic Separation and Purification Methodologies

Chromatography is essential for separating this compound from complex mixtures, whether for purification after synthesis or for quantification in an analytical sample.

While this compound itself is not a chiral molecule, many related fatty acid derivatives and bioactive molecules possess chiral centers. nih.gov The separation of enantiomers is critical in pharmaceutical and biological research, as different enantiomers can have vastly different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govnih.gov

The development of a chiral HPLC method typically involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and effective for a broad range of compounds. mdpi.com Should a chiral analogue of this compound be synthesized (for example, by introducing a substituent on the alkyl chain), a chiral HPLC method would be developed to:

Separate the enantiomers: Achieving baseline resolution is the primary goal.

Determine enantiomeric excess (ee): Quantifying the purity of a single enantiomer sample.

Support stereoselective pharmacokinetic studies: Measuring the concentration of individual enantiomers in biological fluids over time. nih.gov

Mobile phases in chiral HPLC can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase and polar organic modes, with the choice depending on the analyte and the CSP. mdpi.comlcms.cz

For analyzing this compound in complex mixtures, coupling a chromatographic separation with mass spectrometry provides a powerful analytical solution.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. nih.gov Due to the low volatility of carboxylic acids, this compound would typically require derivatization prior to GC-MS analysis. A common approach is esterification to form the more volatile methyl ester (e.g., methyl 8-(benzyloxy)octanoate). The resulting derivative can then be separated from other components on a capillary GC column and identified by its characteristic mass spectrum. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often the preferred method for non-volatile or thermally labile compounds like this compound, as it does not require derivatization. nih.govunipi.it Reversed-phase HPLC (RP-HPLC) using a C18 column is typically employed to separate the compound from a mixture based on its hydrophobicity. The eluent is then introduced into a mass spectrometer (e.g., ESI-Q-ToF or ESI-QqQ) for detection and quantification. unipi.itunimi.it LC-MS/MS methods offer exceptional selectivity and sensitivity, making them ideal for quantifying trace amounts of this compound in challenging matrices like plasma or tissue extracts. researchgate.net

Table 3: Comparison of GC-MS and LC-MS for Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analyte Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile analytes |

| Sample Preparation | Often requires derivatization (e.g., esterification) | Often requires only simple extraction and filtration |

| Separation Principle | Based on boiling point and interaction with stationary phase | Based on polarity/hydrophobicity and interaction with stationary phase |

| Ionization Technique | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) or APCI |

| Key Advantage | High chromatographic resolution, extensive libraries for EI spectra | Broad applicability, high sensitivity for polar compounds |

| Application | Analysis of derivatized fatty acids in complex mixtures | Direct analysis in biological fluids, metabolite profiling |

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis of this compound

As of the latest available research, specific X-ray crystallographic data for this compound has not been reported in publicly accessible literature. Consequently, detailed information regarding its single-crystal structure, including unit cell parameters, space group, and precise bond lengths and angles in the solid state, is not available.

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would be invaluable for elucidating the precise solid-state conformation of this compound, including the orientation of the benzyloxy and carboxylic acid functional groups relative to the octanoic acid chain. Furthermore, should a chiral variant of this compound be synthesized, X-ray crystallography would be the definitive method for determining its absolute configuration. The technique of anomalous dispersion, often employed for chiral molecules, allows for the absolute assignment of stereocenters.

While crystallographic data is not available for the specific compound of interest, research on structurally related molecules demonstrates the utility of this technique. For instance, studies on other long-chain carboxylic acids and benzyl ethers have successfully utilized X-ray diffraction to characterize their crystal packing and intermolecular interactions, which are often dominated by hydrogen bonding from the carboxylic acid moieties and potential π-stacking from the benzyl groups.

In the absence of experimental crystallographic data for this compound, computational modeling techniques such as Density Functional Theory (DFT) could provide theoretical insights into its likely solid-state structure and packing motifs. However, such theoretical models await experimental validation through future X-ray crystallographic studies.

A comprehensive search of chemical and crystallographic databases confirms the current absence of published crystal structure data for this compound. Researchers interested in the solid-state properties of this compound would need to perform a single-crystal X-ray diffraction experiment to obtain this information.

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers a paradigm shift for the synthesis of specialty chemicals like 8-(Benzyloxy)octanoic acid. Flow chemistry, where reactants are continuously pumped through a reactor, provides significant advantages in terms of safety, efficiency, and scalability. almacgroup.compharmasalmanac.comosti.gov The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and purity of the final product. pharmasalmanac.com

For the synthesis of this compound, a potential flow chemistry setup could involve the continuous reaction of 8-bromooctanoic acid with benzyl (B1604629) alcohol in the presence of a suitable base, pumped through a heated microreactor. This approach would allow for rapid optimization of reaction conditions and straightforward scaling by either increasing the reactor size or running multiple reactors in parallel. pharmasalmanac.com

Automated synthesis platforms can further enhance the production of this compound and its analogues. These systems integrate robotic handling with predictive models to execute complex multi-step reactions with minimal human intervention. researchgate.net This would be particularly advantageous for creating a library of derivatives with varied chain lengths or different protecting groups for screening in various applications.

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires larger reactors | Easier, numbering-up or scaling-out systems pharmasalmanac.com |

| Safety | Higher risk with large volumes of reagents | Improved, small reaction volumes at any given time |

| Process Control | Limited control over exotherms | Precise temperature and pressure control pharmasalmanac.com |

| Efficiency | Potentially lower yields and longer reaction times | Higher yields and shorter residence times |

| Product Purity | May require extensive purification | Often results in cleaner product profiles |

Exploration of Novel Bio-Inspired and Biomimetic Synthetic Routes to Analogues

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic approaches to synthesizing analogues of this compound could offer more sustainable and efficient alternatives to traditional chemical methods. These strategies often involve the use of enzymes or whole-cell systems to catalyze specific reactions under mild conditions.

One potential bio-inspired route could involve the enzymatic functionalization of octanoic acid. Lipases, for example, could be employed to catalyze the esterification of octanoic acid with a benzyl-containing alcohol derivative. Another approach could be the use of microorganisms engineered to produce hydroxylated fatty acids, which could then be chemically modified with a benzyl group.

Furthermore, the synthesis of long-chain fatty acid derivatives has been explored using biomimetic enzymatic cascades. rsc.org A similar strategy could be developed for this compound analogues, potentially starting from bio-based precursors. Research into the biosynthetic pathways of very-long-chain fatty acids could also provide insights into novel enzymatic tools for the targeted synthesis of such compounds. mdpi.com

Targeted Applications in Niche Advanced Materials and Nanotechnology

The amphiphilic nature of this compound, with its polar carboxylic acid head and nonpolar tail, makes it a candidate for applications in advanced materials and nanotechnology. While specific research on this compound is nascent, its structural motifs suggest potential uses in several areas.

In the field of phase-change materials (PCMs), fatty acids are known for their ability to store and release thermal energy. The introduction of the bulky benzyloxy group in this compound could modify its melting point and thermal conductivity, potentially leading to the development of novel composite PCMs for thermal energy storage applications. researchgate.net

In nanotechnology, the self-assembly properties of amphiphilic molecules are crucial for the formation of micelles, vesicles, and other nanostructures. This compound could serve as a functional surfactant or capping agent in the synthesis of nanoparticles, where the benzyloxy group could influence the particle size, stability, and surface chemistry.

Advanced Mechanistic Studies of Biological Activities at the Atomic and Sub-Molecular Level

While this compound itself is not primarily studied for its biological activity, its core structure, octanoic acid, is a medium-chain fatty acid with known biological effects, including antimicrobial and metabolic activities. nih.govnih.govresearchgate.netcaymanchem.com The presence of the benzyloxy group could modulate these activities, and advanced mechanistic studies could elucidate these interactions at a molecular level.

Future research could focus on the interaction of this compound with biological membranes. Techniques such as neutron scattering and solid-state NMR could provide detailed information on how the molecule inserts into and perturbs the lipid bilayer.

Furthermore, drawing parallels with the well-studied antioxidant properties of lipoic acid, a related fatty acid derivative, it would be interesting to investigate the potential for this compound to interact with reactive oxygen species. nih.govmdpi.comresearchgate.net Computational modeling and spectroscopic techniques could be employed to study the electronic structure of the molecule and its propensity to engage in redox reactions. The synthesis and biological evaluation of various derivatives of lipoic acid have shown that modifications to the carboxylic acid group can influence antioxidant activity, providing a basis for similar investigations with this compound analogues. jlu.edu.cn

Table 2: Potential Areas for Advanced Mechanistic Studies

| Research Area | Techniques | Potential Insights |

|---|---|---|

| Membrane Interaction | Neutron Scattering, Solid-State NMR, Molecular Dynamics Simulations | Understanding of membrane disruption, permeability changes, and potential antimicrobial mechanisms. |

| Enzyme Inhibition/Activation | X-ray Crystallography, Cryo-Electron Microscopy, Enzyme Kinetics | Elucidation of binding modes and effects on metabolic pathways. |

| Antioxidant Activity | Electron Paramagnetic Resonance (EPR) Spectroscopy, Density Functional Theory (DFT) Calculations | Assessment of radical scavenging capabilities and reaction mechanisms. |

| Receptor Binding | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Characterization of binding affinity and thermodynamics with specific protein targets. |

Q & A

Basic: What are the optimal synthetic routes for preparing 8-(Benzyloxy)octanoic Acid, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves benzylation of octanoic acid derivatives. For example, a nucleophilic substitution reaction using benzyl bromide and 8-hydroxyoctanoic acid under basic conditions (e.g., K₂CO₃ in DMF) is common . Post-synthesis purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to achieve >95% purity. Purity validation requires HPLC (C18 column, UV detection at 254 nm) or GC-MS (for volatile derivatives) .

Basic: How can researchers address solubility challenges when working with this compound in aqueous systems?

Methodological Answer:

The compound’s amphiphilic nature (due to the benzyloxy group and carboxylic acid) allows limited water solubility. To enhance solubility:

- Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions.

- Adjust pH to deprotonate the carboxylic acid (pH > 4.5) for ionic stabilization .

- For biological assays, employ surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation .

Advanced: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 7.3 ppm (benzyl aromatic protons), δ 4.5 ppm (benzyl -OCH₂-), and δ 2.3 ppm (α-CH₂ to carboxyl). Discrepancies in integration ratios may indicate incomplete benzylation or side products .

- IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) groups. Overlapping peaks require deconvolution or 2D-IR analysis .

- Mass Spectrometry : High-resolution ESI-MS can resolve ambiguities in molecular weight (e.g., [M+H]⁺ expected at m/z 265.14) and detect trace impurities .

Advanced: How can the reactivity of the benzyloxy group be leveraged in targeted derivatization?

Methodological Answer:

The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C) or acidolysis (HBr/AcOH), enabling controlled deprotection for downstream modifications. For example:

- Conjugation : React the carboxylic acid with primary amines (EDC/NHS coupling) to form amides for bioconjugation studies .

- Prodrug Design : Esterify the carboxylic acid with labile groups (e.g., p-nitrophenyl esters) for pH-sensitive drug release .

Optimization requires monitoring reaction kinetics via TLC or inline FTIR to avoid over-deprotection .

Advanced: What strategies mitigate safety risks during large-scale synthesis of this compound?

Methodological Answer:

- Hazard Control : Use closed-system reactors to minimize inhalation/contact risks (H315/H319/H335 hazards) .

- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges during solvent handling .

Basic: How is this compound utilized in polymer or material science research?

Methodological Answer:

Its amphiphilic structure makes it a candidate for:

- Surfactant Synthesis : React with long-chain amines to form zwitterionic surfactants.

- Polymer Backbones : Incorporate into polyesters via condensation polymerization with diols (e.g., 1,8-octanediol) .

Characterize thermal stability via TGA (decomposition >200°C) and crystallinity via XRD .

Advanced: What computational methods support the study of this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess membrane permeability (e.g., using GROMACS with CHARMM36 force field).

- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes like lipases or carboxylases.

Validate predictions with SPR or ITC binding assays .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Methodological Answer:

Store desiccated at -20°C in amber glass vials to prevent hydrolysis of the benzyloxy group. For aqueous solutions, add 0.1% w/v sodium azide to inhibit microbial growth. Shelf life exceeds 2 years under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.